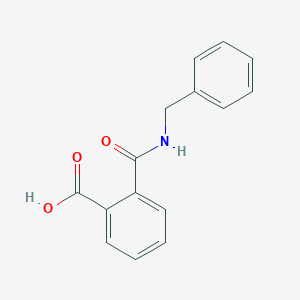

2-(Benzylcarbamoyl)benzoic acid

Overview

Description

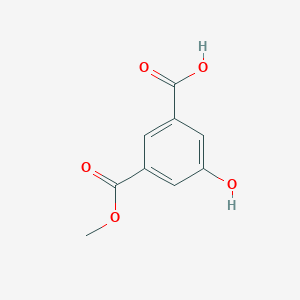

2-(Benzylcarbamoyl)benzoic acid is an organic compound that consists of a carboxyl group attached to a benzene ring . It is a derivative of benzoic acid, which is the simplest aromatic carboxylic acid . The molecular weight of this compound is 255.273 g/mol .

Synthesis Analysis

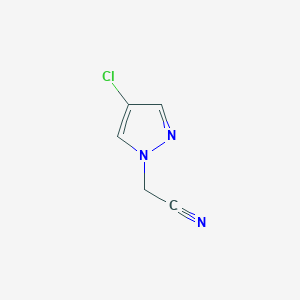

The synthesis of benzamide derivatives, which include this compound, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring to which a carboxyl functional group is linked . The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives involve the oxidation of benzyl alcohol, which is one of the main routes to produce benzoic acid . This process involves the use of catalysts and can lead to the production of benzoic acid .Physical and Chemical Properties Analysis

The physical properties of benzoic acid derivatives include a colorless appearance in their solid state, which is of a crystalline nature . They are soluble in water, benzene, carbon tetrachloride, acetone, and alcohols .Scientific Research Applications

Role in Food and Environmental Sciences

2-(Benzylcarbamoyl)benzoic acid, a derivative of benzoic acid, plays a significant role in food and environmental sciences. Benzoic acid and its derivatives, including this compound, are used as preservatives in food products due to their antibacterial and antifungal properties. These compounds are also found in various environmental matrices, such as water, soil, and air, due to their widespread use in industry (del Olmo, Calzada, & Nuñez, 2017).

Biotechnological and Agricultural Applications

In biotechnology, this compound is involved in the biosynthesis of salicylic acid from benzoic acid, mediated by the enzyme benzoic acid 2-hydroxylase. This process is significant in plant biology, especially in the context of plant responses to pathogen attacks (León, Shulaev, Yalpani, Lawton, & Raskin, 1995).

Environmental Remediation

This compound demonstrates potential in environmental remediation, particularly in wastewater treatment. It has been studied for its ability to bind heavy metals like Pb2+, Cu2+, and Hg2+ in water, showing promise in the coagulation-flocculation process for removing hazardous heavy metals from metal plating wastewater (Martinez-Quiroz et al., 2017).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been analyzed for a better understanding of its molecular interactions and properties. This information is crucial for designing and synthesizing new compounds with specific characteristics (Kennard, Smith, & Katekar, 1982).

Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives like this compound are studied for their thermodynamic behavior, which is essential for process design in drug development. Understanding the phase behavior of these compounds can aid in improving the stability and solubility of pharmaceutical products (Reschke, Zherikova, Verevkin, & Held, 2016).

Mechanism of Action

Target of Action

It’s structurally related to benzoic acid derivatives, which are known to interact with various proteins and enzymes in the body .

Mode of Action

Based on its structural similarity to benzoic acid, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Benzoic acid derivatives are known to have various biological effects, including antimicrobial activity and the ability to bind amino acids .

Safety and Hazards

Future Directions

While specific future directions for 2-(Benzylcarbamoyl)benzoic acid are not mentioned in the search results, research into the selective oxidation of benzyl alcohol, a key step in the production of benzoic acid, is ongoing . This research could potentially lead to more efficient and environmentally friendly methods of producing benzoic acid and its derivatives .

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives, such as 2-(Benzylcarbamoyl)benzoic acid, can participate in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The nature of these interactions involves the loss of a hydrogen on the benzylic position, which can be resonance stabilized .

Cellular Effects

Benzoic acid derivatives have been shown to exhibit antimicrobial properties , suggesting that this compound may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that benzylic bromination and oxidation reactions can occur under certain conditions , suggesting that the effects of this compound may change over time depending on the experimental conditions.

Dosage Effects in Animal Models

It is known that benzoic acid supplementation can improve the performance of young pigs , suggesting that this compound may have similar effects at certain dosages.

Metabolic Pathways

This compound is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . Benzoic acids are the building blocks of most of the phenolic compounds in foods , suggesting that this compound may interact with enzymes or cofactors in these pathways.

Transport and Distribution

It is known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack , suggesting that this compound may be transported and distributed in a similar manner.

Subcellular Localization

It is known that the prediction of protein subcellular localization is of great relevance for proteomics research , suggesting that this compound may have effects on the activity or function of proteins in specific compartments or organelles.

Properties

IUPAC Name |

2-(benzylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRGQINXYBJMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366044 | |

| Record name | 2-(benzylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19357-07-4 | |

| Record name | 2-(benzylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLPHTHALAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

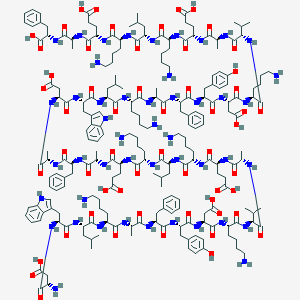

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)

![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)

![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)